molecular formula C9H12BFO4 B8207169 2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid

2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid

Cat. No.: B8207169
M. Wt: 214.00 g/mol
InChI Key: CVQVXBMHZXNSNB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative with the molecular formula C₉H₁₂BFO₄. Its structure features a phenyl ring substituted with:

  • A boronic acid (-B(OH)₂) group at position 1,
  • Fluorine at position 2 (ortho to boron),
  • Methyl at position 4 (meta to boron),
  • Methoxymethoxy (-OCH₂OCH₃) at position 6 (para to boron).

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners to form biaryl or heteroaryl bonds . The fluorine atom enhances electrophilicity at the boron center, while the methoxymethoxy group improves solubility in polar solvents like ethers and ketones .

Properties

IUPAC Name

[2-fluoro-6-(methoxymethoxy)-4-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO4/c1-6-3-7(11)9(10(12)13)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQVXBMHZXNSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Borylation: The aromatic compound undergoes a borylation reaction, often using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.

    Methoxymethoxy Protection: The hydroxyl group on the aromatic ring is protected using methoxymethyl chloride in the presence of a base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and solubility of arylboronic acids are influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Phenylboronic Acid
  • Substituents: None.
  • Reactivity : Moderate in Suzuki couplings due to the absence of electron-withdrawing groups (EWGs).
  • Solubility : High in ethers and ketones, low in hydrocarbons .
  • Comparison : The target compound’s fluorine and methoxymethoxy groups enhance electrophilicity and solubility but introduce steric bulk.
4-Fluorophenylboronic Acid
  • Substituents : Fluorine at position 4 (para to boron).
  • Reactivity : Higher than phenylboronic acid due to fluorine’s electron-withdrawing effect, accelerating transmetalation in Suzuki reactions .
2-Fluoro-4-methoxyphenylboronic Acid
  • Substituents : Fluorine (ortho) and methoxy (meta).
  • Reactivity : Methoxy’s electron-donating effect reduces boron electrophilicity compared to the target’s methoxymethoxy group.
  • Solubility : Lower than the target compound due to the smaller methoxy group .
[4-(Methoxymethoxy)phenyl]boronic Acid
  • Substituents : Methoxymethoxy at position 4 (para to boron).
  • Reactivity : Steric hindrance at the para position reduces coupling efficiency compared to the target’s ortho-fluorine and meta-methyl arrangement .
  • Solubility : Similar to the target compound, with methoxymethoxy enhancing polar solvent compatibility.
2-Fluoro-6-methoxyphenylboronic Acid
  • Substituents : Fluorine (ortho) and methoxy (para).
  • Reactivity : Less steric bulk than the target’s methoxymethoxy group, favoring faster transmetalation.

Solubility and Steric Effects

Compound Key Substituents Solubility Profile Steric Hindrance
Phenylboronic acid None High in ethers/ketones Minimal
4-Fluorophenylboronic acid F (para) Moderate in polar solvents Low
2-Fluoro-4-methoxyphenylboronic acid F (ortho), OMe (meta) Moderate Moderate (methoxy)
Target Compound F (ortho), CH₃ (meta), OCH₂OCH₃ (para) High in ethers/ketones (inferred) High (methyl and methoxymethoxy)

The methoxymethoxy group in the target compound improves solubility relative to methoxy analogs, similar to boronic acid esters . However, steric hindrance from methyl and methoxymethoxy groups may slow Suzuki reaction kinetics compared to less-substituted derivatives .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : Fluorine at position 2 increases boron electrophilicity, enhancing transmetalation rates. However, steric effects from substituents may counterbalance this advantage .
  • Comparative Performance :
    • 4-Fluorophenylboronic acid : Faster reaction times due to para-fluorine’s electronic activation .
    • Target Compound : Balanced electronic activation (fluorine) and steric moderation (methyl/methoxymethoxy), suitable for reactions requiring controlled reactivity.

Biological Activity

2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, particularly focusing on its antimicrobial properties and interactions with biomolecules.

This compound has a molecular formula of C11H14BFO3C_{11}H_{14}BFO_3 and a molecular weight of approximately 227.04 g/mol. The presence of the fluorine atom enhances its acidity and biological interactions, making it a compound of interest in drug design.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Boronic Acid Derivative : The starting material is treated with boron tribromide (BBr3) to introduce the boronic acid functionality.
  • Fluorination : The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Methoxymethoxy Group Introduction : This is achieved through a methoxymethylation reaction, using reagents such as paraformaldehyde and methanol under acidic conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related phenylboronic acids have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
5-Trifluoromethyl-2-formyl phenylboronic acid< 10 µg/mLCandida albicans
Benzoxaborole AN2690< 5 µg/mLAspergillus niger

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of essential enzymes in microbial cells, such as leucyl-tRNA synthetase (LeuRS). This inhibition prevents protein synthesis, leading to cell death . Additionally, the interaction with cis-diol containing biomolecules enhances their binding affinity, potentially increasing their efficacy as therapeutic agents.

Case Studies

  • Study on Antifungal Activity : A study evaluated the antifungal activity of various phenylboronic acids against Candida albicans and reported that modifications to the boronic acid structure significantly influenced their activity. The presence of electron-withdrawing groups like fluorine was found to enhance activity .
  • Bacterial Inhibition : Another investigation into the antibacterial properties of boronic acids demonstrated that compounds with a similar structure to this compound exhibited lower MIC values against Bacillus cereus compared to established antibiotics .

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